molecular formula C8H5IN2O2 B13033635 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B13033635
M. Wt: 288.04 g/mol
InChI Key: FKHRCPLFCVOEHQ-UHFFFAOYSA-N
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Description

2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with an iodine atom at the 2-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, while a Suzuki coupling reaction could produce a biaryl derivative.

Mechanism of Action

The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or proteins. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival pathways. The inhibition occurs through binding to the ATP-binding site of the receptor, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: The parent compound without the iodine and carboxylic acid substituents.

    2-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A similar compound with a bromine atom instead of iodine.

    2-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A similar compound with a chlorine atom instead of iodine.

Uniqueness

2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. The carboxylic acid group also provides additional reactivity and the potential for forming amide or ester derivatives .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-6-3-4-1-2-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)

InChI Key

FKHRCPLFCVOEHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)I)C(=O)O

Origin of Product

United States

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